2-(1-éthyl-3-phényl-1H-pyrazol-4-yl)éthan-1-amine

Vue d'ensemble

Description

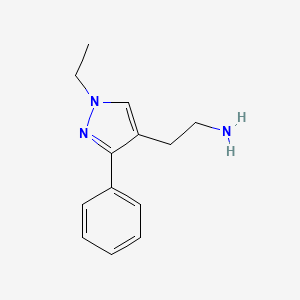

“2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains an ethyl group and a phenyl group .

Molecular Structure Analysis

The molecular structure of “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” includes a pyrazole ring, an ethyl group, and a phenyl group . The InChI code for the compound is "1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8)" .Physical And Chemical Properties Analysis

The compound “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” has a molecular weight of 111.15 . It is a liquid at room temperature .Applications De Recherche Scientifique

Activités antifongiques et antibactériennes

Le composé présente de bonnes activités antifongiques et antibactériennes in vitro . La présence de brome dans la molécule augmente le taux d'absorption en raison de sa solubilité lipidique accrue, ce qui améliore l'activité pharmacologique .

Potentiel anticancéreux

Le composé a montré un potentiel dans la recherche anticancéreuse . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que l'antitumorale .

Propriétés anti-inflammatoires

Le composé a montré des propriétés anti-inflammatoires . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .

Propriétés antioxydantes

Le composé a montré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres .

Propriétés antidiabétiques

Le composé a montré des propriétés antidiabétiques . Cela suggère son utilisation potentielle dans le traitement du diabète .

Propriétés antivirales

Le composé a montré des propriétés antivirales . Cela suggère son utilisation potentielle dans le traitement des infections virales .

Propriétés antihelminthiques

Le composé a montré des propriétés antihelminthiques . Les antihelminthiques sont des médicaments qui expulsent les vers parasites (helminthes) du corps, en les étourdissant ou en les tuant .

Propriétés herbicides

Le composé a montré des propriétés herbicides . Cela suggère son utilisation potentielle dans la lutte contre la végétation indésirable .

Safety and Hazards

The compound “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mécanisme D'action

Mode of action

The mode of action of pyrazole derivatives can vary widely depending on their chemical structure and the specific biological target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .

Biochemical pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific biological targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely depending on their chemical structure. Some pyrazole derivatives are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of pyrazole derivatives can vary widely depending on their specific biological targets and mode of action. For example, some pyrazole derivatives have been found to have anti-inflammatory, antiviral, and anticancer effects .

Action environment

The action, efficacy, and stability of pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction leads to the inhibition of AchE activity, which can affect nerve impulse transmission and result in behavioral changes . Additionally, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has shown potential interactions with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Cellular Effects

The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation of ROS levels can impact cellular metabolism and overall cell health. Furthermore, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has been found to affect cell signaling pathways related to apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, its interaction with acetylcholinesterase leads to the inhibition of this enzyme, resulting in the accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulse transmission . Additionally, this compound can bind to specific receptors and modulate their activity, influencing downstream signaling pathways . Changes in gene expression are also observed, with certain genes being upregulated or downregulated in response to the presence of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These long-term effects are crucial for understanding the potential therapeutic applications and safety of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

Dosage Effects in Animal Models

In animal models, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as oxidative stress, enzyme inhibition, and behavioral changes have been reported . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

Metabolic Pathways

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and overall pharmacokinetics .

Transport and Distribution

The transport and distribution of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the pharmacodynamics and therapeutic potential of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

Subcellular Localization

The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWNNTSZJJXEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

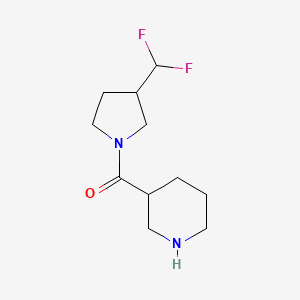

![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)

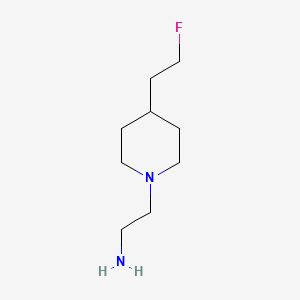

![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)